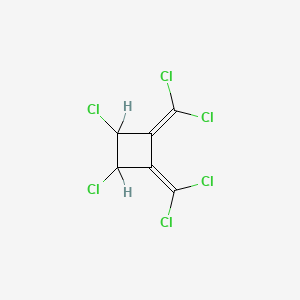
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane is a chemical compound with the molecular formula C6H2Cl6 and a molecular weight of 286.8 g/mol . It is characterized by the presence of two dichloromethylene groups attached to a cyclobutane ring, along with two chlorine atoms at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane typically involves the chlorination of cyclobutane derivatives. One common method is the reaction of cyclobutene with chlorine gas under controlled conditions to introduce the dichloromethylene groups . The reaction is usually carried out at elevated temperatures and may require the presence of a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the chlorination reactions safely and efficiently. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated cyclobutane derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclobutane compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated cyclobutane carboxylic acids, while reduction can produce partially dechlorinated cyclobutane derivatives .
Scientific Research Applications
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function . These interactions can affect various cellular processes and pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(dichloromethylene)-1,2-dichloro-1-cyclobutene: This compound has a similar structure but differs in the position of the chlorine atoms and the presence of a double bond.
1,2-Dichloro-3,4-bis(dichloromethyl)cyclobutane: This compound has dichloromethyl groups instead of dichloromethylene groups.
Uniqueness
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane is unique due to its specific arrangement of chlorine atoms and dichloromethylene groups on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
CAS No. |
55044-46-7 |
|---|---|
Molecular Formula |
C6H2Cl6 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
1,2-dichloro-3,4-bis(dichloromethylidene)cyclobutane |
InChI |
InChI=1S/C6H2Cl6/c7-3-1(5(9)10)2(4(3)8)6(11)12/h3-4H |
InChI Key |
BMOVIMWGAWTJDT-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(=C(Cl)Cl)C1=C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















